2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine
Overview
Description
Trifluoromethylpyridines (TFMPs) and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
TFMP derivatives are synthesized using various methods. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .Physical and Chemical Properties Analysis
TFMPs have unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety . Specific physical and chemical properties for “2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine” are not available in the sources I found.Scientific Research Applications
Spectroscopic and Optical Properties
One study focused on the spectroscopic characterization of a closely related compound, 5-Bromo-2-(trifluoromethyl)pyridine, using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study also explored the molecule's non-linear optical (NLO) properties and its interaction with DNA, alongside testing its antimicrobial activities (Vural & Kara, 2017).
Synthetic Utility in Organic Chemistry
Another aspect of research involves the development of synthetic methodologies for introducing the trifluoromethyl group into pyridines, highlighting the compound's role as a precursor in organic synthesis. For example, trifluoromethyl-substituted pyridines have been synthesized through displacement reactions, showcasing the versatility of trifluoromethylated pyridines in chemical synthesis (Cottet & Schlosser, 2002).
Development of Pharmaceutical and Agrochemical Products
Research has also extended to the preparation of esters derived from benzyloxy-bromopicolinate, demonstrating the compound's potential as a building block for biologically active compounds and agrochemicals. This work underscores the importance of such pyridine derivatives in the design and synthesis of new drugs and agricultural chemicals (Verdelet et al., 2011).
Advances in Materials Science
Additionally, research on derivatives of 1,3-Di(benzyloxy)imidazolium salts, including N-Heterocyclic Carbene (NHC) derivatives, highlights the compound's relevance in materials science, particularly in the synthesis of new materials with potential applications in catalysis and organic electronics (Laus et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-bromo-2-phenylmethoxy-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO/c14-10-6-11(13(15,16)17)12(18-7-10)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPBAERYUXSEFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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